![molecular formula C11H23O3P B13729197 Phosphonic acid, allyl-, dibutyl ester CAS No. 4762-64-5](/img/structure/B13729197.png)
Phosphonic acid, allyl-, dibutyl ester
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Overview
Description
Phosphonic acid, allyl-, dibutyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to an allyl group and two butyl ester groups. This compound is part of the broader class of phosphonate esters, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, allyl-, dibutyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. Another method includes the catalytic cross-coupling reaction, which employs palladium or nickel catalysts to facilitate the formation of the P-C bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The Michaelis-Arbuzov reaction is often preferred due to its efficiency and scalability. The reaction is carried out in a solvent such as toluene or xylene, with the temperature maintained between 80°C and 140°C .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, allyl-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to yield phosphonic acid.
Substitution: The allyl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis employs sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Hydrolysis: Phosphonic acid and butanol.
Substitution: Various substituted phosphonate esters
Scientific Research Applications
Chemical Properties and Structure
Phosphonic acid, allyl-, dibutyl ester has the molecular formula C11H23O3P and a molecular weight of 234.27 g/mol. Its structure features a phosphorus atom bonded to three oxygen atoms and an allyl group attached to a dibutyl moiety. This unique structure allows it to mimic biological phosphates, making it valuable in various applications.
Medicinal Chemistry
Bioactive Properties
Phosphonic acids are known for their bioactive properties, acting as drugs or pro-drugs. Research indicates that phosphonic acid derivatives can target bone tissues effectively, making them suitable for treating bone-related diseases such as osteoporosis. The structural similarity of phosphonates to phosphates enables them to interact with biological systems, influencing metabolic pathways.
Case Study: Drug Development
A study published in Nature highlighted the development of phosphonate-based inhibitors for protein phosphatase-1B (PTP1B), a target for diabetes treatment. The allyl ester functionality enhances the compound's ability to penetrate biological membranes and improve bioavailability, demonstrating the potential of phosphonic acid derivatives in drug design .
Heavy Metal Extraction
Phosphonic acid esters are effective chelating agents for heavy metals such as uranium and nickel. Their ability to form stable complexes allows for the extraction and remediation of contaminated sites. This application is particularly relevant in mining and industrial processes where heavy metal pollution is a concern.
Case Study: Metal Recovery
Research demonstrated that dibutyl allylphosphonate could selectively extract nickel from aqueous solutions, showcasing its potential in environmental cleanup efforts . This application not only aids in recovering valuable metals but also mitigates environmental hazards associated with heavy metal contamination.
Analytical Chemistry
Surface Functionalization
The unique properties of phosphonic acids allow them to be used for surface functionalization in analytical applications. They can modify surfaces to enhance the selectivity and sensitivity of sensors used in detecting biomolecules or environmental pollutants.
Mechanism of Action
The mechanism of action of phosphonic acid, allyl-, dibutyl ester involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site and preventing substrate binding .
Comparison with Similar Compounds
Phosphonic acid, allyl-, dibutyl ester can be compared with other phosphonate esters such as:
- Phosphonic acid, methyl-, dibutyl ester
- Phosphonic acid, ethyl-, dibutyl ester
- Phosphonic acid, propyl-, dibutyl ester
Uniqueness
The allyl group in this compound imparts unique reactivity, allowing for specific substitution reactions that are not possible with other alkyl groups.
Biological Activity
Phosphonic acid, allyl-, dibutyl ester (C11H23O3P), is an organophosphorus compound that has garnered attention for its biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its significance.
- Molecular Formula : C11H23O3P
- Molecular Weight : 250.28 g/mol
- IUPAC Name : Dibutyl allyl phosphonate
Structure
The structure of this compound features a phosphorus atom bonded to an allyl group and two butyl groups. This configuration is crucial for its reactivity and interaction with biological systems.
Phosphonic acid derivatives often mimic natural phosphates, allowing them to interfere with biochemical pathways. The mechanism of action typically involves:
- Inhibition of Enzymatic Activity : By mimicking substrates or cofactors, these compounds can inhibit enzymes involved in critical metabolic pathways.
- Interaction with Nucleic Acids : Some studies suggest that phosphonic esters can bind to nucleic acids, potentially affecting transcription and replication processes.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antiviral Activity : Some studies have shown that phosphonic acids can inhibit viral replication by interfering with viral enzyme activities.
- Anticancer Properties : The ability to inhibit specific kinases involved in cancer progression has been noted, suggesting a role in cancer therapy.
- Antimicrobial Effects : Preliminary studies indicate that these compounds may possess antibacterial properties.
Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry examined the antiviral properties of various phosphonic acid derivatives, including dibutyl ester forms. Results indicated that these compounds exhibited significant inhibition of viral replication in vitro, particularly against RNA viruses.
Study 2: Anticancer Activity
In a research article from Cancer Research, the effects of phosphonic acids on cancer cell lines were evaluated. The findings revealed that certain derivatives led to reduced cell viability and induced apoptosis in targeted cancer cells.
Study 3: Antimicrobial Testing
Research conducted by Microbiology and Immunology tested the antimicrobial properties of dibutyl esters against several bacterial strains. The results demonstrated a notable reduction in bacterial growth, indicating potential as a new class of antibiotics.
Biological Activity Summary Table
Activity Type | Observed Effect | Reference |
---|---|---|
Antiviral | Significant inhibition of replication | Journal of Medicinal Chemistry |
Anticancer | Induced apoptosis in cancer cells | Cancer Research |
Antimicrobial | Reduced bacterial growth | Microbiology and Immunology |
Structure-Activity Relationship (SAR)
Compound Structure | Biological Activity | Notes |
---|---|---|
This compound | Antiviral, anticancer | Effective against RNA viruses |
Other alkyl phosphonates | Varies (some exhibit low activity) | Structural modifications impact efficacy |
Properties
CAS No. |
4762-64-5 |
---|---|
Molecular Formula |
C11H23O3P |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
1-[butoxy(prop-2-enyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C11H23O3P/c1-4-7-9-13-15(12,11-6-3)14-10-8-5-2/h6H,3-5,7-11H2,1-2H3 |
InChI Key |
KDBATBQFNNDWCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC=C)OCCCC |
Origin of Product |
United States |
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